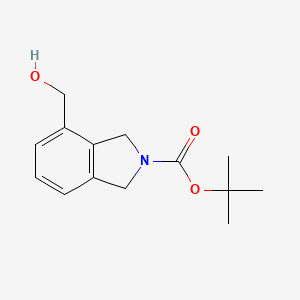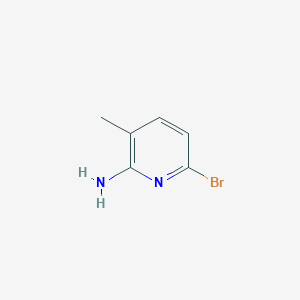
6-Bromo-3-methylpyridin-2-amine
Overview
Description
6-Bromo-3-methylpyridin-2-amine is a chemical compound with the CAS Number: 89466-16-0 . It has a molecular weight of 187.04 . It is a solid substance that should be stored in a refrigerator . It is used as factor D inhibitors for the treatment of immune and inflammatory disorders .
Synthesis Analysis
The synthesis of amines like 6-Bromo-3-methylpyridin-2-amine can involve several methods . These include the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides with ammonia or other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The InChI Code for 6-Bromo-3-methylpyridin-2-amine is 1S/C6H7BrN2/c1-4-2-3-5 (7)9-6 (4)8/h2-3H,1H3, (H2,8,9) . The InChI key is ANDWKDRELVPNDM-UHFFFAOYSA-N .Chemical Reactions Analysis
One of the reactions involving 6-Bromo-3-methylpyridin-2-amine is the Suzuki Cross-Coupling Reaction . This reaction involves the use of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids to produce novel pyridine derivatives .Physical And Chemical Properties Analysis
6-Bromo-3-methylpyridin-2-amine is a solid substance . It should be stored in a refrigerator .Scientific Research Applications
Synthesis of Pharmaceutical and Chemical Intermediates
"6-Bromo-3-methylpyridin-2-amine" and its derivatives are crucial in synthesizing a wide range of pharmaceuticals and chemicals. For instance, Xu Liang's study outlines the preparation of 2-Amino-6-bromopyridine, starting from 2-amino6-methylpyridine through a series of reactions including diazotization, bromation, and Hofmann degradation. The product, identified through IR and ^1H NMR spectroscopy, is a significant intermediate for further pharmaceutical applications (Xu Liang, 2010).
Catalysis and Cross-Coupling Reactions
The compound is also pivotal in catalysis and cross-coupling reactions, as highlighted by Bolliger, Oberholzer, and Frech. Their research demonstrates the synthesis of 2-Aminopyridines, key structures in bioactive natural products and medicinally important compounds, through reactions involving primary or secondary amines. The study underscores the utility of 6-bromopyridine-2-amines in C-C cross-coupling reactions, facilitated by palladium catalysis (Bolliger, Oberholzer, & Frech, 2011).
Novel Convertible Isocyanides
Another innovative application is the development of novel convertible isocyanides for multicomponent chemistry, as explored by van der Heijden et al. Their research identifies 2-bromo-6-isocyanopyridine as an optimal reagent for synthetic efficiency and stability, illustrating its utility in synthesizing potent opioids like carfentanil (van der Heijden, Jong, Ruijter, & Orru, 2016).
Electrocatalytic Carboxylation
The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid to produce 6-aminonicotinic acid is another significant application. This process, investigated by Feng et al., showcases an environmentally friendly method for synthesizing valuable chemical intermediates directly from CO2 under mild conditions (Feng, Huang, Liu, & Wang, 2010).
Synthesis of Ligands for Lanthanide Coordination Chemistry
Mameri, Charbonnière, and Ziessel discuss synthesizing ligands containing bipyridine carboxylic frameworks for lanthanide coordination chemistry. Starting from 6-bromo-6'-bromomethyl-2,2'-bipyridine, they achieved versatile ligands showing promising luminescence properties, crucial for biological applications (Mameri, Charbonnière, & Ziessel, 2003).
Mechanism of Action
Target of Action
The primary target of 6-Bromo-3-methylpyridin-2-amine is specific enzymes . The compound acts as an inhibitor for these enzymes, affecting their function and activity .
Mode of Action
6-Bromo-3-methylpyridin-2-amine interacts with its targets by inhibiting their function . This inhibition results in changes to the biochemical processes that these enzymes are involved in, leading to the compound’s therapeutic effects .
Biochemical Pathways
For instance, the compound has been noted for its inhibitory effects on phosphodiesterase-4, an enzyme crucial in inflammation and immune response regulation .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
The molecular and cellular effects of 6-Bromo-3-methylpyridin-2-amine’s action primarily involve the inhibition of specific enzymes. This inhibition can lead to changes in the biochemical processes these enzymes are involved in, potentially resulting in therapeutic effects . For example, the compound’s inhibitory effects on phosphodiesterase-4 can affect inflammation and immune response regulation .
Safety and Hazards
The safety information for 6-Bromo-3-methylpyridin-2-amine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . It is recommended to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided .
Future Directions
properties
IUPAC Name |
6-bromo-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDWKDRELVPNDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methylpyridin-2-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1525731.png)
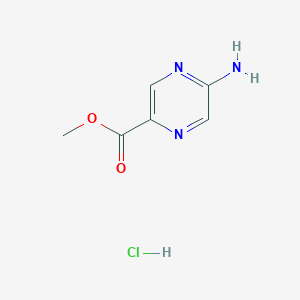
![5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride](/img/structure/B1525734.png)


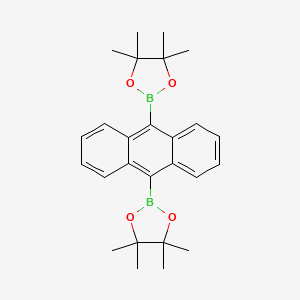


![8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1525745.png)
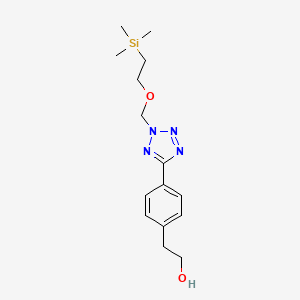
![7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B1525747.png)
![Tert-butyl 1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1525748.png)
